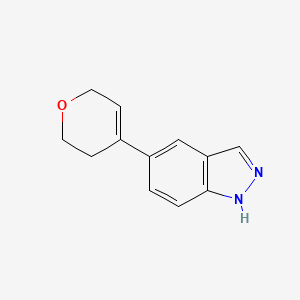

5-(3,6-Dihydro-2H-pyran-4-YL)-1H-indazole

Description

Properties

IUPAC Name |

5-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-12-11(8-13-14-12)7-10(1)9-3-5-15-6-4-9/h1-3,7-8H,4-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDBUZNHQZCUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC=C1C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696156 | |

| Record name | 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-68-4 | |

| Record name | 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(3,6-Dihydro-2H-pyran-4-YL)-1H-indazole is a heterocyclic compound that has garnered attention for its potential biological activities due to its unique structural features. This compound integrates both indazole and dihydropyran functionalities, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₃O, with a molecular weight of 186.21 g/mol. Its structure combines the indazole core, known for various biological activities, with a dihydropyran moiety that may enhance its reactivity and binding properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against prostate and breast cancer cells .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, derivatives of indazole have shown promise as inhibitors of human neutrophil elastase (HNE), an important therapeutic target in pulmonary diseases .

- Neuroprotective Effects : There is emerging evidence that compounds containing indazole frameworks can exhibit neuroprotective properties, potentially through mechanisms involving the modulation of neurotransmitter systems or reduction of oxidative stress .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Binding Affinity : Interaction studies indicate that this compound can bind to various biological targets, which may include receptors and enzymes critical for disease progression .

- Structural Similarity : Its structural resemblance to other biologically active compounds allows it to participate in similar biochemical pathways, enhancing its potential as a therapeutic agent .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives related to this compound:

Synthesis Routes

Various synthetic methods have been developed to produce this compound and its derivatives:

- Condensation Reactions : Utilizing starting materials such as substituted salicylaldehydes and hydrazine derivatives under reflux conditions has been effective in generating indazole frameworks .

- Functionalization : Post-synthesis modifications allow for the introduction of different substituents that can enhance biological activity and selectivity towards specific targets .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-(3,6-dihydro-2H-pyran-4-YL)-1H-indazole involves the reaction of indazole derivatives with dihydropyran compounds. The compound's structure features a fused indazole ring and a dihydropyran moiety, which contributes to its unique chemical properties. Various synthetic pathways have been explored to optimize yields and selectivity in producing this compound.

Table 1: Synthetic Routes for this compound

| Synthesis Method | Key Reagents | Yield (%) | References |

|---|---|---|---|

| Microwave-assisted synthesis | Indazole, DHP | 85% | |

| Pd-catalyzed cross-coupling | Indazole derivatives | 75% | |

| Acidic conditions reaction | Indazole, DHP | 70% |

Biological Activities

Research indicates that this compound exhibits promising biological activities, particularly as a potential inhibitor of various kinases involved in cancer progression.

2.1. FLT3 Inhibition

One of the most notable applications of this compound is its role as a potent inhibitor of the FLT3 (Fms-like tyrosine kinase 3) receptor. This receptor is often mutated in acute myeloid leukemia (AML), leading to increased cell proliferation and survival. Studies have shown that derivatives of this compound can inhibit FLT3 with nanomolar IC50 values, demonstrating high selectivity against FLT3 mutants associated with drug resistance.

Case Study:

In a study aimed at optimizing FLT3 inhibitors, compounds derived from this compound were synthesized and evaluated for their inhibitory effects. The most effective derivative showed an IC50 value of 41.6 nM against FLT3 and was particularly effective against the FLT3-D835Y mutant, which is known for its resistance to conventional therapies .

2.2. Anticancer Properties

Beyond FLT3 inhibition, compounds containing the indazole scaffold have been investigated for their anticancer properties through various mechanisms:

- Inducing apoptosis in cancer cells.

- Inhibiting angiogenesis.

- Disrupting cell cycle progression.

Table 2: Mechanisms of Action for Indazole Derivatives

Chemical Reactions Analysis

Cyclization and Annulation Reactions

The compound participates in cyclization reactions to form polycyclic frameworks. A 2019 study demonstrated its use in synthesizing indazolo[5,4-b] naphthyridines via in-situ reduction and cyclization with aromatic aldehydes .

Example Reaction Pathway:

-

Reduction: 5-Nitro-1H-indazole derivatives are reduced to 6-aminoindazole intermediates.

-

Knoevenagel Adduct Formation: Reaction with aldehydes forms α,β-unsaturated intermediates.

-

Cyclization: Intramolecular attack by the amino group yields fused naphthyridine products .

Key Data:

| Starting Material | Product Yield (%) | Conditions |

|---|---|---|

| 5-Nitro-1H-indazole | 72–85 | EtOH, reflux, 6–8 h |

Nucleophilic Substitution

The indazole nitrogen and dihydropyran oxygen serve as nucleophilic sites. For example, bromination at the 5-position of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole occurs via electrophilic aromatic substitution, yielding 5-bromo derivatives (e.g., 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole) .

Regioselectivity:

-

Bromination favors the 5-position due to electronic and steric effects of the tetrahydro-2H-pyran group .

Intramolecular C-H Arylation

Under palladium catalysis, the compound undergoes regioselective C-H activation to form pyrazolo-carbazoles. A 2014 study achieved this using Pd(OAc)₂, PPh₃, and K₂CO₃ in DMF at 120°C .

Reaction Scope:

| Substituent on Aryl Ring | Product Yield (%) |

|---|---|

| Electron-donating (e.g., -OMe) | 78 |

| Electron-withdrawing (e.g., -NO₂) | 65 |

Key Observation:

Oxidation and Reduction

The dihydropyran moiety undergoes controlled oxidation to form tetrahydropyran derivatives. Conversely, catalytic hydrogenation reduces the dihydro group to a saturated pyran.

Oxidation Example:

-

MnO₂ in CH₂Cl₂ oxidizes the dihydropyran ring to a tetrahydropyran-4-one derivative.

Synthetic Limitations and Challenges

-

Sensitivity: The dihydropyran ring is prone to ring-opening under strong acidic conditions.

-

Purification: Column chromatography is often required to isolate products from by-products.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Indazole Derivatives

Structural and Functional Insights

Core Modifications :

- The dihydropyran substituent in the target compound may enhance solubility compared to morpholine (e.g., in ) or piperazine derivatives due to its oxygen-rich, partially saturated ring .

- Substitutions like oxadiazole () or SEM-protecting groups () introduce steric bulk or metabolic stability, whereas the dihydropyran group balances lipophilicity and hydrogen-bonding capacity.

Large-scale processes () emphasize reproducibility, whereas organosilicon functionalization () highlights exploratory chemistry.

Biological Relevance :

- The 5-HT4 receptor ligand () demonstrates how indazole derivatives can target neurological pathways. The absence of documented activity for the dihydropyran-substituted compound suggests it may serve as a scaffold for further functionalization.

- Discontinued compounds () underscore challenges in stability or efficacy, though the target compound’s commercial availability implies robust synthetic accessibility .

Preparation Methods

Methodology Overview

The foundational approach for synthesizing 5-(3,6-Dihydro-2H-pyran-4-YL)-1H-indazole involves the copper-catalyzed arylation of the amino group in indazole rings, specifically at the N-1 position, using boronic acids as coupling partners. This method offers a versatile, efficient route under mild conditions, with notable functional group tolerance.

Reaction Conditions and Catalysts

Catalyst: Copper(II) acetate (Cu(OAc)₂) is predominantly employed, with optimized loading at 20 mol%. Alternative copper sources such as CuCl, CuCl₂·2H₂O, and Cu(NO₃)₂·3H₂O have been evaluated, with Cu(OAc)₂ providing superior yields (~70-80%).

Solvent: Dichloromethane (DCM) has proven most effective, although other solvents like methanol, acetonitrile, DCE, and toluene have been tested with variable results. DCM consistently yields higher product formation.

Base: Reactions are typically conducted under base-free conditions; however, bases such as triethylamine or pyridine can be employed to facilitate the coupling process.

Atmosphere: An oxygen atmosphere (air) enhances catalytic efficiency, suggesting oxygen’s role in the catalytic cycle, whereas inert N₂ atmospheres significantly reduce yields.

Reaction Parameters

| Parameter | Optimal Condition | Observations |

|---|---|---|

| Copper source | Cu(OAc)₂ (20 mol%) | Highest yields (~80%) |

| Solvent | DCM | Most effective |

| Temperature | Room temperature | Mild conditions |

| Atmosphere | Air (O₂) | Improved yields |

| Reaction time | 24 hours | Sufficient for completion |

Reaction Scheme

The general reaction involves the coupling of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine with various boronic acids, resulting in N-aryl indazole derivatives with the pyran moiety attached at the N-1 position.

Synthesis of the Pyran-Substituted Indazole

Preparation of the 3,6-Dihydro-2H-pyran-4-YL Group

The pyran moiety is introduced via a multi-step process:

Protection of the indazole nitrogen: Nitroindazoles are first protected using 3,4-dihydro-2H-pyran, forming a tetrahydropyranyl (THP) protected intermediate.

Reduction of Nitro Group: The nitro group is reduced to an amine using catalytic hydrogenation (Pd/C in methanol), yielding the amino-indazole derivative ready for coupling.

Coupling with Boronic Acid: The amino-indazole then undergoes copper-catalyzed N-arylation with boronic acids, attaching the pyran substituent at the N-1 position.

Reaction Pathway

Nitroindazole → Protection with 3,4-dihydro-2H-pyran → Reduction to amino-indazole → Copper-catalyzed coupling with boronic acid → Pyran-substituted indazole

Alternative Synthetic Strategies

Heck Reaction and Cross-Dehydrogenative Coupling

Recent research has explored palladium-catalyzed cross-dehydrogenative coupling (CDC) for regioselective synthesis of related heterocycles, such as pyrazolo-carbazoles, which can be adapted for pyran-indazole derivatives. These methods involve:

Heck coupling: Between indazole derivatives and vinyl or aryl compounds under Pd catalysis.

C-H activation: Facilitated by oxidants like oxygen, enabling regioselective functionalization without pre-functionalization of the substrate.

Advantages of CDC and Heck Approaches

Regioselectivity: Precise control over substitution sites.

Mild Conditions: Often conducted at moderate temperatures with air or oxygen.

Functional Group Tolerance: Compatible with various substituents, expanding the scope.

Data Summary and Comparative Table

| Methodology | Catalyst | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Copper-catalyzed N-arylation | Cu(OAc)₂ (20 mol%) | DCM | Room temp | 70-80 | Most efficient, air atmosphere |

| Copper-catalyzed with alternative Cu sources | CuCl, CuCl₂·2H₂O | DCM | Room temp | 20-40 | Lower yields, less effective |

| Pd-catalyzed CDC | Pd(OAc)₂ | DMSO, AcOH | 80-120°C | 65-70 | Regioselective, broader scope |

| Heck coupling | Pd catalyst | DMF or DMSO | 80°C | Variable | Suitable for vinyl derivatives |

Q & A

Q. What methodological validation strategies ensure reproducibility in multi-institutional studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.